Cas no 99605-71-7 (2-(thiophen-2-yl)prop-2-en-1-amine)

2-(Thiophen-2-yl)prop-2-en-1-amine is a versatile organic compound featuring a thiophene ring linked to a prop-2-en-1-amine moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both amine and vinyl groups allows for diverse derivatization, enabling applications in polymerization, cross-coupling reactions, and heterocyclic synthesis. Its thiophene component enhances electronic properties, useful in conjugated systems for optoelectronic materials. The compound's stability and well-defined reactivity profile make it a reliable intermediate for researchers seeking to explore novel molecular architectures. Proper handling under inert conditions is recommended due to potential amine sensitivity.
2-(thiophen-2-yl)prop-2-en-1-amine structure
99605-71-7 structure
Product Name:2-(thiophen-2-yl)prop-2-en-1-amine
CAS No:99605-71-7
MF:C7H9NS
MW:139.218060255051
CID:1002938
PubChem ID:127374
Update Time:2025-05-24

2-(thiophen-2-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-thienyl)allylamine
    • 2-thiophen-2-ylprop-2-en-1-amine
    • 2-(thiophen-2-yl)prop-2-en-1-amine
    • 2-Thiophen-2-yl-allylamine
    • AKOS006338319
    • 99605-71-7
    • 2-TAA
    • SCHEMBL4659925
    • EN300-1842895
    • BDBM50023370
    • DTXSID60244160
    • CHEMBL110604
    • Inchi: 1S/C7H9NS/c1-6(5-8)7-3-2-4-9-7/h2-4H,1,5,8H2
    • InChI Key: BDANGHOEUJLGFD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=C)CN

Computed Properties

  • Exact Mass: 139.046
  • Monoisotopic Mass: 139.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.084
  • Boiling Point: 250.8°C at 760 mmHg
  • Flash Point: 105.5°C
  • Refractive Index: 1.574

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Additional information on 2-(thiophen-2-yl)prop-2-en-1-amine

Research Brief on 2-(thiophen-2-yl)prop-2-en-1-amine (CAS: 99605-71-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

The compound 2-(thiophen-2-yl)prop-2-en-1-amine (CAS: 99605-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies highlight its versatility as a building block for novel bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-(thiophen-2-yl)prop-2-en-1-amine derivatives via palladium-catalyzed cross-coupling reactions, achieving yields of up to 85%. The research team at University of Cambridge further explored its application as a key intermediate in the development of novel EGFR inhibitors, showing promising IC50 values in the low micromolar range against non-small cell lung cancer cell lines. These findings suggest its potential as a scaffold for targeted cancer therapies.

In antimicrobial research, a recent Nature Communications paper (2024) reported the compound's remarkable activity against drug-resistant Gram-positive bacteria when incorporated into novel quaternary ammonium derivatives. The thiophene moiety was found to enhance membrane penetration, while the amine functionality allowed for structural modifications that improved selectivity. Molecular docking studies revealed strong interactions with bacterial efflux pump proteins, providing mechanistic insights into its antibacterial action.

The compound's pharmacokinetic properties have also been investigated in several preclinical studies. A 2024 European Journal of Pharmaceutical Sciences publication detailed its favorable blood-brain barrier penetration characteristics, making it a candidate for central nervous system-targeted drug development. However, researchers noted the need for further optimization of its metabolic stability, as preliminary studies showed rapid hepatic clearance in rodent models.

Emerging applications in chemical biology include its use as a fluorescent probe for protein labeling. A recent ACS Chemical Biology study (2023) demonstrated that 2-(thiophen-2-yl)prop-2-en-1-amine derivatives could be efficiently conjugated to proteins via Michael addition, with the thiophene ring serving as an effective fluorophore. This property opens new possibilities for real-time monitoring of protein-protein interactions in live cells.

Despite these promising developments, challenges remain in the large-scale production and formulation of 2-(thiophen-2-yl)prop-2-en-1-amine-based therapeutics. Current research efforts are focused on developing more sustainable synthetic routes and improving the compound's solubility profile. The growing body of evidence suggests that this molecule will continue to be an important focus of pharmaceutical research in the coming years, particularly in the areas of targeted cancer therapy and antimicrobial development.

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